Dibenzhydryl disulfide
Overview
Description
Dibenzhydryl disulfide is a compound that can be synthesized through the reaction of thiobenzophenone with sodium ethoxide in ethanol, as demonstrated in a study where various sulfides and disulfides were produced . The compound has been involved in research for its potential applications in various chemical reactions and processes.
Synthesis Analysis
The synthesis of dibenzhydryl disulfide is mentioned in the context of the reaction of thiobenzophenone with sodium ethoxide . Additionally, functional disulfides have been synthesized using different condensation agents and accelerators, indicating the versatility of disulfide bond formation in various chemical contexts . The synthesis of nickel dibromide complexes containing a dibenzhydryl moiety also highlights the incorporation of dibenzhydryl groups into more complex molecules .
Molecular Structure Analysis
The molecular structure of dibenzhydryl disulfide-related compounds has been characterized using techniques such as single-crystal X-ray diffraction. For example, nickel dibromide complexes with dibenzhydryl moieties have been found to exhibit a distorted-pyramidal geometry at the nickel center . Similarly, palladium dichloride complexes with dibenzhydryl groups have been confirmed to have a square planar geometry at the palladium center . The crystal and molecular structure of dibenzoyl disulfide, a related compound, has been determined, revealing a skewed nonplanar configuration and partial double-bond character of the S–S bond .
Chemical Reactions Analysis
Dibenzhydryl disulfide and related compounds have been used in various chemical reactions. For instance, copper-catalyzed thiolation of arene C-H bonds with disulfides has been described, where dibenzhydryl disulfide could potentially serve as a reagent . Palladium complexes containing dibenzhydryl groups have shown good activity in the Heck cross-coupling reaction . Furthermore, nickel complexes with dibenzhydryl moieties have been used in ethylene polymerization, demonstrating high activity and thermal stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of dibenzhydryl disulfide are not directly detailed in the provided papers. However, the properties of related disulfides have been studied. For example, dibenzoyl disulfide has been characterized, with its crystal structure providing insights into its physical properties, such as bond lengths and angles . The synthesis of poly(phenylene polysulfide) networks from elemental sulfur and p-diiodobenzene, which may share some properties with dibenzhydryl disulfide, shows that these materials have unique mechanical properties and are suitable for infrared optical applications .
Scientific Research Applications
1. Sulfhydryl Group Determination
Dibenzhydryl disulfide and related compounds have been utilized in the analysis of sulfhydryl groups in biological materials. Ellman (1959) introduced a water-soluble aromatic disulfide useful for determining sulfhydryl groups, emphasizing its application to biological samples (Ellman, 1959).
2. Reaction Mechanisms in Organic Chemistry
The compound plays a role in the study of reaction mechanisms. Ohno et al. (1975) reported that thiobenzophenone reacts with various nucleophiles to yield different compounds, including dibenzhydryl disulfide, through a charge-transfer mechanism (Ohno et al., 1975).
3. Polymerization Processes
Dibenzhydryl disulfide derivatives are involved in polymerization reactions. Liu et al. (2011) synthesized nickel(II) dibromide complexes with dibenzhydryl-based ligands, showing high activity in ethylene polymerization (Liu et al., 2011).
4. Synthetic Applications
It is used in the synthesis of complex molecules. Wolfe and Jokinen (1979) synthesized a biosynthetic precursor of penicillins and cephalosporins using dibenzhydryl disulfide-related compounds (Wolfe & Jokinen, 1979).
5. Electrochemical Applications
Dibenzhydryl disulfide and similar compounds have been explored for their electrochemical properties, particularly in the context of battery technology. Inamasu et al. (2003) investigated organic disulfides, including derivatives of dibenzhydryl disulfide, as active materials for lithium batteries (Inamasu et al., 2003).
6. Catalyst Design in Chemical Reactions
Dibenzhydryl-based complexes have been used as catalysts in various chemical reactions. Dai et al. (2016) described the use of dibenzhydryl-based nickel catalysts in the polymerization of ethylene and other olefins, demonstrating their high activity and thermal stability (Dai et al., 2016).
Safety And Hazards
Future Directions
The dynamic chemistry of disulfide bonds, such as those found in Dibenzhydryl disulfide, is being explored as a versatile structural unit for the design of smart materials . This research area holds potential for the development of new tools and techniques to study this regulation and innovative ways of targeting it .
properties
IUPAC Name |
[(benzhydryldisulfanyl)-phenylmethyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22S2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-28-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPLSMYRLYRCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SSC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505951 | |
Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzhydryl disulfide | |
CAS RN |
1726-02-9 | |
Record name | Dibenzhydryl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001726029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1',1'',1'''-(Disulfanediyldimethanetriyl)tetrabenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZHYDRYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5YG268UXJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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